Titanyl Phthalocyanine (purified by sublimation)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanyl phthalocyanine can be synthesized through several methods. One common approach involves the reaction of phthalodinitrile with titanium tetrachloride in the presence of a suitable solvent, such as quinoline, under reflux conditions. The reaction typically proceeds as follows:
C8H4(CN)2+TiCl4→TiOPc+4HCl
The resulting crude product is then purified by sublimation to obtain high-purity titanyl phthalocyanine .
Industrial Production Methods
In industrial settings, titanyl phthalocyanine is often produced using a physical vapor transport (PVT) technique. This method involves the sublimation of the crude compound in a controlled environment, followed by the selective growth of different polymorphic phases (α-, β-, and C-phase) on various substrates .
Chemical Reactions Analysis
Types of Reactions
Titanyl phthalocyanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced titanium species.
Substitution: Substitution reactions can occur at the peripheral positions of the phthalocyanine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted phthalocyanines, oxo derivatives, and reduced titanium species .
Scientific Research Applications
Titanyl phthalocyanine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of titanyl phthalocyanine involves its ability to absorb light and generate excited states. These excited states can then transfer energy to molecular oxygen, producing reactive oxygen species such as singlet oxygen. This process is particularly useful in photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues . The molecular targets and pathways involved include the cellular membrane, mitochondria, and various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Iron phthalocyanine
- Cobalt phthalocyanine
- Magnesium phthalocyanine
Uniqueness
Titanyl phthalocyanine stands out due to its unique combination of high thermal stability, excellent photoconductivity, and ability to form various polymorphic phases. These properties make it particularly suitable for applications in photoelectronic devices and photodynamic therapy .
Properties
Molecular Formula |
C32H16N8OTi |
---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene;oxotitanium |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;; |
InChI Key |
RUXMYIJUTLLEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti] |
Origin of Product |
United States |
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